N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
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Overview
Description
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclohexylmethyl group attached to the nitrogen atom and a heptyloxy group attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-heptyloxyaniline, is prepared by reacting 4-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-heptyloxyaniline is then subjected to reductive amination with cyclohexylmethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the heptyloxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(Cyclohexylmethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is unique due to the presence of the long heptyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other aniline derivatives and can lead to different chemical and biological properties.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-heptoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFZNEDLGVXRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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